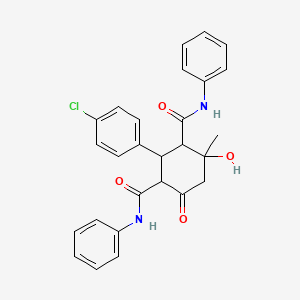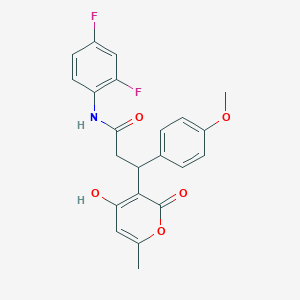![molecular formula C15H16N4O3 B11050483 4-[4-(5-Nitropyridin-2-yl)piperazin-1-yl]phenol](/img/structure/B11050483.png)
4-[4-(5-Nitropyridin-2-yl)piperazin-1-yl]phenol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[4-(5-Nitropyridin-2-yl)piperazin-1-yl]phenol is a complex organic compound that features a piperazine ring substituted with a nitropyridine group and a phenol group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(5-Nitropyridin-2-yl)piperazin-1-yl]phenol typically involves the following steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the cyclization of ethylenediamine with dihaloalkanes under basic conditions.
Nitration of Pyridine: The nitropyridine group is introduced by nitrating pyridine using a mixture of concentrated nitric acid and sulfuric acid.
Coupling Reaction: The nitropyridine derivative is then coupled with the piperazine ring through a nucleophilic substitution reaction.
Introduction of the Phenol Group: The phenol group is introduced via a substitution reaction, where a halogenated phenol reacts with the piperazine derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
化学反应分析
Types of Reactions
4-[4-(5-Nitropyridin-2-yl)piperazin-1-yl]phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas over a palladium catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitropyridine and phenol sites.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) or sodium borohydride (NaBH4).
Substitution: Halogenated phenols and bases like sodium hydroxide (NaOH).
Major Products
Oxidation: Quinones.
Reduction: Amino derivatives.
Substitution: Various substituted phenol derivatives.
科学研究应用
4-[4-(5-Nitropyridin-2-yl)piperazin-1-yl]phenol has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, particularly those targeting neurological disorders.
Biological Studies: The compound is studied for its interactions with various biological targets, including enzymes and receptors.
Materials Science: It is used in the development of novel materials with specific electronic and optical properties.
作用机制
The mechanism of action of 4-[4-(5-Nitropyridin-2-yl)piperazin-1-yl]phenol involves its interaction with specific molecular targets. The nitropyridine group can interact with electron-rich sites, while the piperazine ring can form hydrogen bonds with biological macromolecules. This dual interaction can modulate the activity of enzymes and receptors, leading to various biological effects.
相似化合物的比较
Similar Compounds
4-(Piperazin-1-yl)phenol: Similar structure but lacks the nitropyridine group.
4-[4-(4-Nitrophenyl)-1-piperazinyl]phenol: Similar structure but with a nitrophenyl group instead of a nitropyridine group.
Uniqueness
4-[4-(5-Nitropyridin-2-yl)piperazin-1-yl]phenol is unique due to the presence of both a nitropyridine group and a phenol group, which allows for diverse chemical reactivity and biological interactions. This combination makes it a versatile compound for various applications in research and industry.
属性
分子式 |
C15H16N4O3 |
|---|---|
分子量 |
300.31 g/mol |
IUPAC 名称 |
4-[4-(5-nitropyridin-2-yl)piperazin-1-yl]phenol |
InChI |
InChI=1S/C15H16N4O3/c20-14-4-1-12(2-5-14)17-7-9-18(10-8-17)15-6-3-13(11-16-15)19(21)22/h1-6,11,20H,7-10H2 |
InChI 键 |
VDZURXMGGOGVJN-UHFFFAOYSA-N |
规范 SMILES |
C1CN(CCN1C2=CC=C(C=C2)O)C3=NC=C(C=C3)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![5-phenyl-5H-[1,2,3]triazolo[4,5-d]pyridazin-4-ol](/img/structure/B11050404.png)
![6-[1-(4-bromo-3-methyl-1H-pyrazol-1-yl)ethyl]-3-(pyridin-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11050411.png)

![10-({5-[(4-Chlorobenzyl)sulfanyl]-4-methyl-4H-1,2,4-triazol-3-YL}methyl)-9(10H)-acridinone](/img/structure/B11050419.png)
![5-methyl-4-{[2-(naphthalen-1-ylmethyl)-4,5-dihydro-1H-imidazol-1-yl]sulfonyl}-2,1,3-benzothiadiazole](/img/structure/B11050436.png)
![Acetonitrile, 2-[[5-(4-amino-1,2,5-oxadiazol-3-yl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio]-](/img/structure/B11050439.png)
![N-[2-fluoro-5-(1H-tetrazol-1-yl)phenyl]acetamide](/img/structure/B11050444.png)
![6-(5-ethyl-4-methyl-1H-pyrazol-3-yl)-3-(furan-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11050447.png)
![2-Ethyl-3-(4-methylphenyl)-5-oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-7-carboxylic acid](/img/structure/B11050454.png)
![4-(3-hydroxyphenyl)-3-methyl-6-oxo-N-phenyl-4,5,6,7-tetrahydrothieno[2,3-b]pyridine-2-carboxamide](/img/structure/B11050460.png)
![1-benzyl-3,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B11050465.png)


![(3-Methylbutyl)[(2,4,5-trimethoxyphenyl)methyl]amine](/img/structure/B11050481.png)